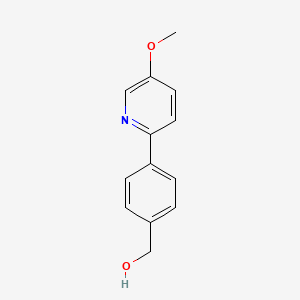

(4-(5-Methoxypyridin-2-yl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

[4-(5-methoxypyridin-2-yl)phenyl]methanol |

InChI |

InChI=1S/C13H13NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3 |

InChI Key |

HPAIBWCOZLPKLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Post Coupling Reduction:an Alternative Strategy is to Perform the Cross Coupling Reaction Using a Precursor with a More Robust Functional Group That Can Be Subsequently Converted to the Alcohol. This Two Step Approach Can Sometimes Lead to Higher Overall Yields by Avoiding Potential Side Reactions or Catalyst Deactivation Caused by the Free Alcohol.

Optimization of Synthetic Routes and Reaction Conditions

Optimizing the synthesis of (4-(5-Methoxypyridin-2-yl)phenyl)methanol involves fine-tuning the parameters of the key carbon-carbon bond-forming step to maximize yield and minimize impurities.

Key Optimization Parameters for Suzuki-Miyaura Coupling:

Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is critical. While Pd(PPh₃)₄ is a classic choice, modern catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) often provide higher activity and turnover numbers, especially for unreactive substrates like aryl chlorides. organic-chemistry.orgreddit.com

Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, particularly with less reactive coupling partners. researchgate.net

Solvent System: The solvent mixture affects the solubility of the reactants and the catalyst's stability. Dioxane/water and toluene (B28343)/water are common, but other solvents like DMF or THF can be beneficial for specific substrates. The water content itself can be a critical parameter to optimize. researchgate.net

Temperature: Reaction temperature is a crucial variable. While many Suzuki reactions are run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate, lower temperatures can sometimes improve selectivity and reduce the formation of byproducts like homocoupled products. nih.govresearchgate.net

Reactant Purity: The purity of the starting materials, particularly the boronic acid, is paramount. Impurities can lead to low yields and the formation of difficult-to-remove byproducts.

A systematic screening of these parameters, often using design of experiment (DoE) methodologies, is the most effective way to identify the optimal conditions for producing this compound with high yield and purity.

Scalable Synthesis and Process Chemistry Considerations

The large-scale synthesis of this compound, a key intermediate in various research and development applications, necessitates a robust, efficient, and economically viable synthetic route. The process chemistry focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs, environmental impact, and operational complexity. A common scalable approach involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by the reduction of a carbonyl group to the desired benzyl alcohol functionality.

The primary synthetic strategy commences with the coupling of a substituted pyridine (B92270) with a substituted phenyl component. For industrial-scale production, the selection of starting materials is critical. Commercially available and cost-effective precursors are paramount. A feasible route involves the Suzuki-Miyaura coupling of 2-bromo-5-methoxypyridine with a suitable boron-containing derivative of 4-formylbenzene, such as 4-formylphenylboronic acid or its pinacol (B44631) ester, 2-(4-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

The subsequent step is the reduction of the aldehyde group in the resulting intermediate, (4-(5-methoxypyridin-2-yl)benzaldehyde), to the final alcohol product, this compound. This reduction must be selective to avoid affecting the pyridine ring or the methoxy (B1213986) group.

Process Chemistry for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical industry for its reliability and functional group tolerance. nih.gov For the synthesis of the biaryl intermediate, several factors must be considered for scalability:

Choice of Boron Reagent: While boronic acids are commonly used, their pinacol esters often offer advantages in terms of stability, handling, and purification. nih.gov The use of a stable and crystalline diethanolamine (B148213) boronic ester has also been shown to be effective in large-scale processes, as it can hydrolyze in situ to the active boronic acid. nih.gov

Catalyst System: The selection of the palladium catalyst and the associated ligand is crucial for achieving high yields and turnover numbers. For coupling with 2-substituted pyridines, which can be challenging substrates, electron-rich and sterically hindered phosphine ligands are often employed. nih.govacs.org Catalyst systems like those based on Pd(dppf)Cl2 or combinations of a palladium precursor (e.g., Pd2(dba)3) with ligands such as XPhos or SPhos have demonstrated efficacy in similar couplings. nih.govnih.gov Catalyst loading is a key economic driver, and process development aims to minimize it, often to levels below 0.2 mol %. nih.gov

Base and Solvent: The choice of base and solvent system is critical for reaction efficiency and product isolation. Inorganic bases such as potassium carbonate or potassium phosphate (B84403) are common and cost-effective. researchgate.net The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or 2-methyltetrahydrofuran) and water to facilitate the dissolution of both the organic substrates and the inorganic base. researchgate.net The use of greener solvents and the potential for solvent recycling are important considerations for sustainable large-scale production.

Purification: After the reaction, the crude product must be purified to remove catalyst residues, unreacted starting materials, and byproducts. Common purification techniques on a large scale include crystallization, extraction, and chromatography. Developing a robust crystallization procedure is often the most cost-effective and scalable method for obtaining a high-purity product.

Process Chemistry for Reduction:

The reduction of the aryl aldehyde to the benzyl alcohol is a well-established transformation. For industrial applications, the choice of reducing agent is guided by safety, cost, selectivity, and ease of workup.

Reducing Agent: Sodium borohydride (NaBH4) is a widely used reducing agent in large-scale operations due to its moderate reactivity, lower cost compared to other hydride reagents, and good safety profile. sandiego.edu It selectively reduces aldehydes in the presence of other functional groups like esters and the aromatic rings in the target molecule.

Reaction Conditions: The reduction is typically carried out in alcoholic solvents such as methanol or ethanol (B145695) at ambient or slightly elevated temperatures. sandiego.edu The reaction progress is usually rapid and can be monitored by techniques like HPLC.

Workup and Isolation: The workup procedure for a sodium borohydride reduction is generally straightforward, involving quenching with an aqueous acid to destroy excess reagent and neutralize the borate (B1201080) salts. sandiego.edu The product can then be extracted into an organic solvent and isolated by crystallization after solvent evaporation.

A proposed scalable synthetic route is detailed in the table below:

| Step | Reaction | Reagents and Conditions | Key Process Considerations |

| 1 | Suzuki-Miyaura Coupling | Starting Materials: 2-bromo-5-methoxypyridine, 4-formylphenylboronic acid pinacol esterCatalyst: Pd(dppf)Cl2 (0.1-0.5 mol%)Base: K2CO3 (2-3 equivalents)Solvent: Toluene/Water (e.g., 10:1 v/v)Temperature: 80-100 °C | - Use of the pinacol ester can improve stability and handling.- Catalyst loading should be minimized through optimization studies.- Efficient stirring is crucial for mass transfer in a biphasic system.- Post-reaction, the palladium catalyst can be removed by filtration through celite or by using a scavenger resin. |

| 2 | Reduction | Starting Material: (4-(5-methoxypyridin-2-yl)benzaldehyde)Reducing Agent: Sodium borohydride (NaBH4) (1.0-1.5 equivalents)Solvent: Methanol or EthanolTemperature: 0-25 °C | - Slow addition of NaBH4 to control the exotherm.- Reaction is typically fast and can be monitored to completion.- Quenching with a dilute acid (e.g., HCl or acetic acid) is necessary.- The final product is often isolated by crystallization, which is a highly scalable purification method. |

This synthetic approach, utilizing a Suzuki-Miyaura coupling followed by a selective reduction, represents a viable and scalable pathway to this compound. Careful optimization of each step is essential to ensure a high-yielding, cost-effective, and environmentally responsible manufacturing process.

Spectroscopic and Structural Characterization of 4 5 Methoxypyridin 2 Yl Phenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific, experimentally-derived ¹H NMR data for (4-(5-Methoxypyridin-2-yl)phenyl)methanol is not widely available in published literature, a theoretical analysis allows for the prediction of its proton spectrum. The expected signals would correspond to the distinct proton environments in the molecule: the methoxy (B1213986) group, the hydroxymethyl group, and the aromatic protons on both the phenyl and pyridine (B92270) rings. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (splitting) would reveal the connectivity between adjacent protons.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |

| Methylene (B1212753) (-CH₂OH) | ~4.7 | Singlet (s) |

| Phenyl Ring | ~7.4 - 7.9 | Multiplets (m) |

| Pyridine Ring | ~7.3 - 8.3 | Multiplets (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data is not readily found in public databases. However, based on the structure, distinct signals are expected for each unique carbon atom. This includes the methoxy carbon, the methylene carbon, and the twelve aromatic carbons of the phenyl and pyridine rings, with their chemical shifts influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂OH) | ~65 |

| Phenyl Ring (C-C-OH) | ~142 |

| Phenyl Ring (C-C-Py) | ~138 |

| Phenyl Ring (CH) | ~127-129 |

| Pyridine Ring (C-O) | ~155 |

| Pyridine Ring (C-N) | ~148 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Investigations (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, primarily helping to delineate the spin systems within the phenyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For this compound, the expected exact mass would be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. The calculated monoisotopic mass for the molecular formula C₁₃H₁₃NO₂ is 215.1048 Da. An HRMS experiment would aim to measure a value extremely close to this theoretical mass, thereby confirming the elemental composition.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic -CH₂-, -CH₃) | Stretching | 2850-3000 |

| C=C, C=N (Aromatic Rings) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1050-1250 |

The IR spectrum would be expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group. The C-O stretching of the methoxy group would also be a key feature.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The conjugated system, comprising the phenyl and pyridine rings, is expected to give rise to strong absorptions in the UV region. The presence of auxochromes like the methoxy (-OCH₃) and hydroxyl (-OH) groups can cause shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system.

Single Crystal X-ray Diffraction Analysis of this compound

Information regarding the single-crystal X-ray diffraction analysis of this compound is currently unavailable in the reviewed scientific literature and crystallographic databases.

Molecular Conformation and Torsion Angle Analysis

A detailed analysis of the molecular conformation and specific torsion angles of this compound cannot be presented as the crystal structure has not been determined and reported.

Crystal Packing and Unit Cell Parameters

Details on the crystal packing and the unit cell parameters for this compound are not available due to the absence of its single-crystal X-ray diffraction data.

Computational and Theoretical Studies of 4 5 Methoxypyridin 2 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For (4-(5-Methoxypyridin-2-yl)phenyl)methanol, DFT calculations would be instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Energetic Stability

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The energetic stability of different conformations, such as those arising from the rotation around the single bond connecting the phenyl and pyridinyl rings, would also be assessed to identify the global minimum energy structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the opposite. Analysis for this compound would involve mapping the spatial distribution of these orbitals to predict sites susceptible to electrophilic and nucleophilic attack.

If data were available, a table of electronic properties would be presented similar to this conceptual example:

| Parameter | Conceptual Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.5 |

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential and the hydroxyl proton as a site of positive potential.

Molecular Modeling and Dynamics Simulations

While DFT calculations often focus on static molecules in a vacuum, molecular modeling and dynamics simulations can predict the behavior of this compound over time, often in the presence of a solvent or other molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, intermolecular interactions, and other dynamic processes. This would be particularly useful for understanding how the molecule might interact with a biological target, for instance.

Theoretical Spectroscopic Predictions

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants for a molecule. These predictions are often made using methods like Gauge-Including Atomic Orbitals (GIAO). By comparing the calculated NMR data with experimental spectra, researchers can confirm the structure of a synthesized compound. For this compound, these calculations would provide a theoretical ¹H and ¹³C NMR spectrum that could aid in its structural elucidation.

A conceptual data table for predicted vs. experimental chemical shifts would look like this:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | 158.1 | 157.9 |

| C2 | 145.3 | 145.1 |

| C3 | 140.2 | 140.0 |

| C4 | 128.9 | 128.7 |

| ... | ... | ... |

Theoretical UV-Vis Absorption and Emission Spectra

The electronic absorption and emission spectra of a molecule are dictated by the transitions between its electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting UV-Vis spectra, providing information on excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the π-conjugated system formed by the interconnected pyridine (B92270) and phenyl rings. The methoxy (B1213986) (-OCH3) and hydroxymethyl (-CH2OH) substituents, while not part of the core chromophore, can modulate the spectral properties.

Studies on related compounds, such as 2-phenylpyridine (B120327) derivatives, provide a basis for what to expect. The UV/Visible spectrum of the parent 2-phenylpyridine shows characteristic absorption bands. nist.gov Computational studies on substituted 2-phenylpyridine and related acrylonitrile (B1666552) derivatives with pyridine and phenyl moieties demonstrate that the absorption maxima can be calculated with reasonable accuracy using TD-DFT. nih.govmdpi.com For instance, in one study, the calculated UV-Vis spectra for various positional isomers of pyridine-containing compounds were in good agreement with experimental data, attributing the main absorption bands to HOMO→LUMO transitions indicative of intramolecular charge transfer (ICT). mdpi.com

The introduction of a methoxy group, an electron-donating group, on the pyridine ring would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-phenylpyridine. This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO gap. Similarly, the phenylmethanol group can also influence the electronic structure.

Fluorescence properties are also amenable to computational study. Research on 2-methoxy- and 2-morpholino pyridine compounds has shown that these molecules can be highly emissive. core.ac.uk The fluorescence of such compounds is sensitive to the solvent environment, a phenomenon that can be investigated computationally. core.ac.uk For this compound, one would anticipate fluorescence originating from the decay of the first singlet excited state (S1) to the ground state (S0). The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated from computational models.

A hypothetical table of calculated UV-Vis absorption data for this compound, based on typical results from TD-DFT calculations on similar aromatic compounds, is presented below.

| Calculated Parameter | Value | Description |

| λmax (nm) | ~280-320 | Predicted maximum absorption wavelength, corresponding to the primary π→π* transition of the 2-phenylpyridine core. |

| Oscillator Strength (f) | > 0.1 | A measure of the probability of the electronic transition, indicating a strongly allowed transition. |

| Major Contribution | HOMO → LUMO | The transition is primarily from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital. |

| Nature of Transition | π→π | An electron is excited from a π bonding orbital to a π antibonding orbital within the aromatic system. |

This is an illustrative table based on data for related compounds. Specific values for this compound would require dedicated computational analysis.

Reaction Mechanism Investigations via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways. iitg.ac.in A likely synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.orgyoutube.com This reaction would involve the palladium-catalyzed coupling of a derivative of 5-methoxypyridine with a (4-(hydroxymethyl)phenyl)boronic acid derivative, or a similar permutation.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies, primarily using DFT, have been instrumental in detailing the energetics of each step and identifying the rate-determining step. nih.gov

For the Suzuki-Miyaura synthesis of this compound, computational chemists would model the key intermediates and transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. It is characterized by having exactly one imaginary vibrational frequency.

Oxidative Addition: The first step involves the oxidative addition of an aryl halide (e.g., 2-bromo-5-methoxypyridine) to a Pd(0) complex. DFT calculations can determine the activation energy for this step.

Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium center. The mechanism can be complex, often involving the participation of a base. Computational models can help to clarify the role of the base and the structure of the transition state.

Reductive Elimination: This is the final step where the C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. The transition state for this step involves the two organic fragments poised to form the new bond.

A hypothetical energy profile for a key step, such as the reductive elimination, could be generated. This would plot the potential energy of the system as it progresses from the palladium intermediate to the final product, passing through the transition state.

| Reaction Step | Key Species | Computational Insight |

| Oxidative Addition | Aryl-Pd(II)-Halide Intermediate | The energy barrier for this step is dependent on the nature of the halide and the phosphine (B1218219) ligands on the palladium. |

| Transmetalation | Pd(II) complex with both organic fragments | The transition state involves the transfer of the aryl group from boron to palladium. |

| Reductive Elimination | Transition State for C-C bond formation | Characterized by a specific geometry where the phenyl and pyridyl rings are oriented for bond formation. |

This table illustrates the type of information that can be obtained from computational studies of a potential synthetic route.

Beyond synthesis, computational studies can also investigate the reactivity of the molecule itself. For example, the functionalization of the pyridine C-H bonds can be explored. nih.gov Studies on pyridine-boryl radicals also showcase how computational methods can uncover novel reactivity patterns. acs.orgacs.org These types of investigations provide a deeper understanding of the chemical behavior of this compound and can guide the design of new reactions and functional materials.

Photophysical Properties and Optoelectronic Behavior of 4 5 Methoxypyridin 2 Yl Phenyl Methanol

Applications in Luminescent Materials Development:While related pyridine-based compounds are explored for luminescent materials, specific applications for (4-(5-Methoxypyridin-2-yl)phenyl)methanol have not been documented in the available literature.

Due to the absence of this specific research data, the generation of an article with the required level of detail and data tables is not feasible.

Supramolecular Chemistry and Intermolecular Interactions of 4 5 Methoxypyridin 2 Yl Phenyl Methanol

Hydrogen Bonding Networks Involving the Hydroxyl and Pyridine (B92270) Moieties

The primary and most influential non-covalent interaction in the crystal structure of (4-(5-Methoxypyridin-2-yl)phenyl)methanol is hydrogen bonding. The molecule possesses a hydroxyl (-OH) group, which is a strong hydrogen bond donor, and a pyridine nitrogen atom, which acts as a hydrogen bond acceptor. This donor-acceptor pairing is a classic and robust motif in crystal engineering.

In analogous structures containing both hydroxyl and pyridyl groups, extensive networks of O-H···N hydrogen bonds are consistently observed. For instance, in related phenyl-pyridinemethanol compounds, the hydroxyl group of one molecule typically forms a hydrogen bond with the pyridine nitrogen of an adjacent molecule. This interaction is highly directional and contributes significantly to the formation of one-dimensional chains or more complex three-dimensional networks within the crystal lattice.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Interaction Type | Expected Role in Crystal Packing |

| Hydroxyl (-OH) | Pyridine Nitrogen (N) | Strong (O-H···N) | Primary driver of self-assembly, forming chains or networks. |

| Phenyl C-H | Methoxy (B1213986) Oxygen (O) | Weak (C-H···O) | Secondary stabilization of the primary hydrogen-bonded network. |

| Pyridine C-H | Hydroxyl Oxygen (O) | Weak (C-H···O) | Contributes to the overall packing efficiency. |

Aromatic π-π Stacking Interactions

In addition to hydrogen bonding, the aromatic nature of both the phenyl and methoxypyridine rings in this compound facilitates π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face (T-shaped), and offset stacking arrangements.

The presence of the electron-donating methoxy group on the pyridine ring and the hydroxymethyl group on the phenyl ring can influence the electron density of the aromatic systems, thereby modulating the strength and nature of the π-π stacking. In many crystal structures of related 2-arylpyridines, π-π stacking is a prominent feature, often working in concert with hydrogen bonding to direct the supramolecular assembly. These stacking interactions typically result in the formation of columnar or layered structures. The interplay of π-stacking and other interactions can be complex; for example, in some two-component crystals, inter-stacking C–H⋯O interactions contribute significantly to the sublimation enthalpy. rsc.org The tailoring of π-π interactions has also been shown to tune the light-emitting properties of certain hybrid metal halide crystals. rsc.org

Crystal Engineering Principles and Self-Assembly

The principles of crystal engineering aim to predict and control the formation of crystalline solids with desired properties. For this compound, the predictable and hierarchical nature of the non-covalent interactions allows for a rational design of its supramolecular assembly.

The self-assembly process is likely initiated by the formation of the strongest hydrogen bonds, namely the O-H···N interactions, which create robust one-dimensional or two-dimensional motifs. These primary structures then pack in the solid state, guided by the weaker but still significant π-π stacking and C-H···O interactions. The final crystal structure represents a delicate balance of these attractive forces, as well as repulsive steric interactions, to achieve a minimum energy configuration. The study of similar molecules demonstrates that the combination of hydrogen bonds and π-π stacking can lead to well-defined, predictable packing motifs. researchgate.net

Non-Covalent Interactions in Solution and Solid State

While the solid-state structure is dominated by a well-defined network of non-covalent interactions, these forces also play a role in the behavior of this compound in solution. In solution, the same hydrogen bonding and π-π stacking interactions can lead to the formation of transient supramolecular aggregates. The extent of this pre-association in solution can influence the nucleation and growth of crystals.

Chemical Reactivity and Transformations of 4 5 Methoxypyridin 2 Yl Phenyl Methanol

Oxidation and Reduction Chemistry

The reactivity of (4-(5-Methoxypyridin-2-yl)phenyl)methanol is characterized by two primary pathways: the oxidation of its benzylic alcohol and the reduction of this same group to its corresponding alkane.

Oxidation: The benzylic alcohol functionality is readily oxidized to the corresponding aldehyde, 4-(5-Methoxypyridin-2-yl)benzaldehyde. This transformation is a common step in the synthesis of more complex derivatives. A standard and effective reagent for this conversion is Pyridinium Chlorochromate (PCC). The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. This method is known for its mild conditions and high yields, often affording the aldehyde product quantitatively. Another catalytic system for the aerobic oxidation of benzylic alcohols utilizes a combination of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and pyridine (B92270). nih.gov This system proceeds through the formation of a palladium-alkoxide species, followed by β-hydride elimination to yield the aldehyde. nih.gov

Reduction: The complete deoxygenation of the benzylic alcohol to form the corresponding alkane, 5-methoxy-2-(4-methylphenyl)pyridine, can be achieved using strong reducing agents. A well-established method involves the use of aqueous hydriodic acid (HI). nih.govresearchgate.netresearchgate.net This reaction can be performed in a biphasic system of toluene (B28343) and aqueous HI, often with red phosphorus, which serves as a stoichiometric reductant to regenerate HI. researchgate.net This protocol is efficient for primary benzylic alcohols, converting them to the respective alkanes in good yields. nih.govresearchgate.net The reaction mechanism involves the initial nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzylic iodide. nih.gov

Table 1: Representative Oxidation and Reduction Reactions Interact with this data table by sorting or filtering to explore specific transformations.

| Transformation | Product | Reagents | Conditions | Typical Yield |

|---|---|---|---|---|

| Oxidation | 4-(5-Methoxypyridin-2-yl)benzaldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, 25°C, 5 h | ~99% |

| Oxidation | 4-(5-Methoxypyridin-2-yl)benzaldehyde | Pd(OAc)₂/Pyridine, O₂ | Solvent, Temp. Varies | High |

Electrophilic and Nucleophilic Substitution on the Aromatic Rings

The molecule possesses two distinct aromatic rings—a substituted pyridine ring and a substituted benzene (B151609) ring—each with different susceptibilities to substitution reactions.

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituents on each ring. masterorganicchemistry.com

On the Pyridine Ring: The pyridine ring is inherently electron-deficient and generally resistant to EAS. nih.gov However, it is substituted with a strongly activating, ortho, para-directing methoxy (B1213986) group (-OCH₃). This group directs incoming electrophiles to positions C4 and C6. Since C2 is already substituted, electrophilic attack would preferentially occur at the C4 position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is more favorable on the electron-deficient pyridine ring, particularly when activated. A key strategy involves the oxidation of the pyridine nitrogen to form the corresponding This compound N-oxide . This N-oxide dramatically alters the ring's electronics, making the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com This activation allows for the introduction of various functional groups, such as amino and aryl groups, at these positions. semanticscholar.org After the substitution, the N-oxide can be deoxygenated to restore the pyridine ring. semanticscholar.org

Table 2: Predicted Regioselectivity of Aromatic Substitutions

| Ring System | Reaction Type | Key Substituent Effect | Predicted Position of Attack |

|---|---|---|---|

| Phenyl Ring | Electrophilic | Deactivated by pyridine, directed by -CH₂OH | Low reactivity; ortho/para to -CH₂OH |

| Pyridine Ring | Electrophilic | Activated by -OCH₃ group | C4 |

Derivatization of the Benzylic Alcohol Functionality

The benzylic hydroxyl group is a prime site for various functional group interconversions.

Esterification: The alcohol can be readily converted to its corresponding esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Esterification can be promoted using coupling reagents or under acidic conditions. organic-chemistry.org For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) serves to both catalyze the reaction and neutralize the HCl byproduct. stackexchange.com

Etherification: Synthesis of ethers can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which is then treated with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen. A modern, one-pot procedure involves converting the alcohol to a mesylate intermediate using methanesulfonyl chloride (MsCl) and a base like triethylamine (Et₃N). nih.gov Subsequent treatment with a magnesium-based halide source, such as methylmagnesium iodide (MeMgI) or methylmagnesium bromide (MeMgBr), results in an SN2 displacement to yield the corresponding benzylic iodide or bromide with inversion of configuration. nih.govacs.org

Table 3: Common Derivatizations of the Benzylic Alcohol

| Reaction Type | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| Esterification | R-COOH, Coupling Agent (e.g., DCID) OR R-COCl, Pyridine | Ester | Mild conditions, high yield. rsc.org |

| Etherification | 1. NaH; 2. R-X | Alkoxide / Ether | Requires strong base. |

| Halogenation (Iodination) | 1. MsCl, Et₃N; 2. MeMgI | Mesylate / Benzylic Iodide | One-pot, SN2 mechanism. nih.gov |

Catalytic Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand for metal catalysts or to be chemically transformed, influencing reactivity elsewhere in the molecule.

N-Oxide Formation: The most significant transformation of the pyridine nitrogen is its oxidation to an N-oxide. This is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid or with catalytic systems such as methyltrioxorhenium (MTO) with H₂O₂. arkat-usa.org The resulting N-oxide is a crucial intermediate for activating the pyridine ring for nucleophilic substitution and other transformations. semanticscholar.orgorganic-chemistry.orgnih.govacs.org The N-oxide can be subsequently removed using reducing agents like PPh₃ catalyzed by oxorhenium(V) complexes. nih.gov

N-Directed Catalysis: The pyridine nitrogen can act as a directing group in transition metal-catalyzed reactions. For example, it can coordinate to a palladium catalyst, directing the regioselective C-H activation and subsequent arylation at the ortho position of the phenyl ring. rsc.org

Stereochemical Aspects of Reactions

The benzylic carbon in this compound is a prochiral center. Reactions that introduce a new substituent at this position or that form this alcohol from a ketone precursor can generate a stereocenter, leading to enantiomeric products.

Formation of a Chiral Center: The reduction of the corresponding ketone, 4-(5-Methoxypyridin-2-yl)acetophenone, with a standard reducing agent like sodium borohydride (B1222165) would produce a racemic mixture of (R)- and (S)-(4-(5-Methoxypyridin-2-yl)phenyl)methanol. Asymmetric reduction, using chiral catalysts or reagents, would be required to produce an enantiomerically enriched product.

Chiral Separation: If a racemic mixture is synthesized, the enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is a standard method for this purpose. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® and Chiralpak® series), are highly effective for resolving the enantiomers of heterocyclic compounds with chiral centers. researchgate.netnih.gov The separation is optimized by adjusting the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol). researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(5-Methoxypyridin-2-yl)benzaldehyde |

| Pyridinium Chlorochromate (PCC) |

| Dichloromethane |

| Palladium(II) acetate |

| Pyridine |

| 5-methoxy-2-(4-methylphenyl)pyridine |

| Hydriodic acid |

| Toluene |

| Red phosphorus |

| This compound N-oxide |

| Acyl chloride |

| Triethylamine |

| Sodium hydride |

| Alkyl halide |

| Methanesulfonyl chloride (MsCl) |

| Methylmagnesium iodide (MeMgI) |

| Methylmagnesium bromide (MeMgBr) |

| Hydrogen peroxide |

| Acetic acid |

| Methyltrioxorhenium (MTO) |

| Triphenylphosphine |

| 4-(5-Methoxypyridin-2-yl)acetophenone |

| Sodium borohydride |

| Hexane |

Role of 4 5 Methoxypyridin 2 Yl Phenyl Methanol As a Synthetic Intermediate and in Advanced Materials

Precursor in the Synthesis of Complex Organic Molecules

The utility of (4-(5-Methoxypyridin-2-yl)phenyl)methanol as a synthetic intermediate is rooted in the reactivity of its hydroxyl and methoxypyridyl functionalities. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification, allowing for its incorporation into larger, more complex molecular architectures. The pyridine (B92270) ring, an electron-deficient heterocycle, and the phenyl ring can participate in various cross-coupling reactions, further expanding its synthetic potential.

While direct examples of the use of this compound in the synthesis of specific, named complex organic molecules are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds and functional organic materials. For instance, the phenyl(pyridin-2-yl)methanol (B192787) core is a key structural element in various pharmaceutical compounds. A patented method for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives to produce chiral (R)-phenyl(pyridin-2-yl)methanol derivatives highlights the significance of this class of compounds. google.com This process achieves high yields and enantioselectivity, demonstrating an industrial-scale approach to synthesizing chiral building blocks that are crucial for the development of new drugs. google.com

The synthesis of such complex molecules often involves multi-step processes where intermediates like this compound could play a crucial role. The methoxy (B1213986) group on the pyridine ring can influence the electronic properties and reactivity of the molecule, and can also be a site for further chemical modification.

Integration into Polymeric Structures for Materials Science Applications

The bifunctional nature of this compound, possessing both a hydroxyl group and a reactive aromatic system, makes it a candidate for incorporation into polymeric structures. The hydroxyl group can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes.

The inclusion of the methoxypyridylphenyl moiety could lead to polymers with interesting optical or electronic properties, making them suitable for specialized applications in materials science.

Contribution to Organic Electronic Devices (e.g., OLEDs, OPVs)

The development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies heavily on the design and synthesis of novel organic materials with specific electronic and photophysical properties. The this compound scaffold contains the necessary building blocks for creating such materials. The pyridine ring is an electron-deficient unit, which is a common component in electron-transporting materials and host materials for phosphorescent OLEDs.

Research into phosphorescent mono- and diiridium(III) complexes for OLED applications has utilized ligands containing a 2-(5-methoxypyridin-2-yl) moiety. nih.gov Specifically, the crystal structure of tris[9,9-dihexyl-2-(5-methoxypyridin-2-yl-κN)-9H-fluoren-3-yl-κC3]iridium pentane (B18724) monosolvate has been described, highlighting the use of this structural unit in creating prospective OLED dopants. nih.gov The methoxy group can act as a weak electron-donating group, which can be used to fine-tune the electronic properties of the molecule, such as its HOMO and LUMO energy levels, to optimize charge injection and transport in electronic devices.

While direct application of this compound in OLEDs or OPVs is not explicitly reported, its derivatives are clearly relevant to the field. The ability to modify the hydroxyl group allows for the attachment of other functional units, such as hole-transporting or electron-transporting moieties, to create bipolar host materials or efficient emitters.

Development of Chemosensing Platforms

The pyridine nitrogen atom in the this compound structure possesses a lone pair of electrons, making it a potential binding site for metal ions. This characteristic is the foundation for its potential application in the development of chemosensors. A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a detectable change, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

The design of fluorescent chemosensors often involves a fluorophore unit linked to a receptor unit that selectively binds to the target analyte. The binding event then modulates the photophysical properties of the fluorophore. Pyridine-based ligands have been successfully employed in chemosensors for the detection of various metal ions. For instance, a simple pyridine-based receptor has been reported for the selective detection of copper ions (Cu2+). nih.gov This sensor exhibited a distinct color change and a significant fluorescence enhancement upon binding to copper, with a low detection limit. nih.gov Another example is a fluorescent sensor derived from 2-(Pyridin-2-yl)benzoimidazole, which has shown potential for the ratiometric sensing of Zn2+ ions. capes.gov.br

By functionalizing the hydroxyl group of this compound with a suitable fluorophore, it is conceivable to develop a new class of chemosensors. The methoxy group could further influence the selectivity and sensitivity of the sensor.

Investigation in Liquid Crystalline Systems

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. The rigid, rod-like or bent shape of molecules is a key factor for the formation of liquid crystalline phases.

The structure of this compound, with its extended aromatic system, suggests that its derivatives could exhibit liquid crystalline behavior. Research has shown that pyridine derivatives are excellent candidates for liquid crystalline materials due to their rigid structure and ability to form complex mesophases. rsc.org

A study on the synthesis and properties of new bent-shaped luminescent mesogens based on a 2-methoxypyridine (B126380) core demonstrated the formation of nematic and rectangular columnar liquid crystalline phases. rsc.orgresearchgate.net These compounds, which feature a central pyridine ring with various substituents, exhibit liquid crystalline behavior over a range of temperatures. researchgate.net The presence of the methoxy group and other polar substituents significantly influences the formation and stability of the mesophases. researchgate.net Although this compound itself is not reported as a liquid crystal, its incorporation into more complex, anisotropic molecules could lead to new liquid crystalline materials with interesting optical and electronic properties.

Future Research Directions and Perspectives on 4 5 Methoxypyridin 2 Yl Phenyl Methanol Chemistry

Exploration of Novel Synthetic Pathways

The primary route to synthesizing (4-(5-Methoxypyridin-2-yl)phenyl)methanol and its derivatives often involves a multi-step process. A common strategy is the Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the pyridine (B92270) and phenyl rings, followed by the reduction of a carbonyl group to the desired alcohol.

Another area of interest is the development of novel catalytic systems for the cross-coupling step. While palladium catalysts are widely used for Suzuki-Miyaura reactions, research into catalysts based on more abundant and less expensive metals like nickel or copper is a key goal for industrial-scale synthesis. rsc.org The design of new ligands for these catalysts could also enhance their activity, selectivity, and functional group tolerance.

Furthermore, the asymmetric reduction of a precursor ketone, 4-(5-methoxypyridin-2-yl)phenone, to produce enantiomerically pure (R)- or (S)-(4-(5-Methoxypyridin-2-yl)phenyl)methanol is a significant challenge. Future work could explore the use of chiral catalysts, such as those based on transition metals with chiral ligands or biocatalysts like engineered ketoreductases, to achieve high enantioselectivity.

A potential synthetic approach is outlined below:

Scheme 1: Proposed Suzuki-Miyaura Coupling and Reduction for the Synthesis of this compound

Advanced Spectroscopic Probes for Real-Time Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques can serve as powerful in-situ probes for the real-time monitoring of the synthesis of this compound.

Future research could involve the application of techniques like Process Analytical Technology (PAT), which utilizes methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to continuously track the concentrations of reactants, intermediates, and products throughout the reaction. This would enable precise control over reaction parameters to maximize yield and minimize byproduct formation.

Moreover, advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), are invaluable for the unambiguous structural elucidation of the final product and any potential isomers or impurities. While detailed spectroscopic data for this compound is not widely published, a hypothetical set of expected NMR data is presented below based on its structure.

Interactive Table 1: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Values |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 8.3 (d, 1H), 7.8 (d, 2H), 7.6 (dd, 1H), 7.4 (d, 2H), 7.1 (d, 1H), 4.7 (s, 2H), 3.9 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 155.0, 148.0, 145.0, 140.0, 138.0, 128.0, 127.0, 122.0, 110.0, 65.0, 55.0 |

| IR (KBr) | Wavenumber (cm⁻¹) | ~3400 (O-H stretch), ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1600, 1480 (C=C, C=N stretch), ~1250 (C-O stretch) |

| Mass Spectrometry (EI) | m/z | 215 [M]⁺, 198, 184, 154 |

High-Throughput Computational Screening for Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired properties. High-throughput computational screening can be employed to evaluate a virtual library of derivatives of this compound for their potential in various applications.

Using methods like Density Functional Theory (DFT), researchers can predict key electronic and structural properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity and potential applications in areas like organic electronics. researchgate.net For instance, the electronic properties of a series of methoxy-substituted tyramine (B21549) derivatives have been successfully investigated using computational studies. mdpi.comnih.gov

Future research could focus on creating a large in-silico library of derivatives by systematically modifying the substituents on both the pyridine and phenyl rings. These virtual compounds could then be screened for properties relevant to materials science, such as their predicted band gap, charge transport characteristics, and dipole moment. This computational approach can prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net

Multifunctional Material Design

The rigid and tunable structure of the pyridinylphenyl scaffold makes this compound a promising building block for the design of multifunctional materials. The pyridine nitrogen atom can act as a coordination site for metal ions, opening up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers.

Future research could explore the synthesis of novel polymers and materials incorporating the this compound moiety. For example, the hydroxyl group can be functionalized to allow for polymerization or grafting onto surfaces. The resulting materials could exhibit interesting optical, electronic, or catalytic properties. The pyridine ring itself is a key component in materials for high-performance organic light-emitting devices (OLEDs). rsc.org

The design of such materials could be guided by computational modeling to predict their properties before synthesis. The goal would be to create materials with tailored functionalities, such as luminescence, sensing capabilities, or catalytic activity, by leveraging the unique electronic and structural features of the core molecule.

Sustainable Chemical Processes

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally friendly processes.

This includes the use of greener solvents in reactions like the Suzuki-Miyaura coupling, with water, ethanol (B145695), or other bio-based solvents being attractive alternatives to traditional organic solvents. gctlc.orgacs.orgresearchgate.net The development of catalytic systems that can operate efficiently in these green media is a key research goal. rsc.orgnih.gov

Additionally, focusing on energy efficiency by designing reactions that proceed at lower temperatures and pressures is crucial. The use of microwave-assisted synthesis, for example, can often reduce reaction times and energy consumption. researchgate.net Furthermore, designing processes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, will minimize waste generation.

The development of recyclable catalytic systems, such as catalysts immobilized on solid supports, would also contribute to the sustainability of the synthesis of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.